Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name methyl 3-[5-(benzyloxy)-1H-indol-3-yl]propanoate systematically describes its structure: a 1H-indole core substituted at position 5 with a benzyloxy group (–OCH₂C₆H₅) and at position 3 with a propanoate ester (–CH₂CH₂COOCH₃). The molecular formula is C₁₉H₁₉NO₃ , with a molar mass of 309.36 g/mol . The SMILES notation O=C(OC)CCC1=CNC2=C1C=C(OCC3=CC=CC=C3)C=C2 highlights the connectivity of the indole ring, benzyloxy substituent, and ester side chain .
Key structural features include:
- A planar indole heterocycle with π-conjugation across the fused benzene and pyrrole rings.
- A benzyloxy group at position 5, introducing steric bulk and lipophilicity.
- A three-carbon propanoate chain at position 3, terminating in a methyl ester.
The ester group enhances solubility in organic solvents, while the benzyloxy moiety protects the hydroxyl group during synthetic reactions, as seen in intermediates for serotonin analogs .
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction studies of related indole derivatives reveal insights into the likely packing and conformation of methyl 3-[5-(benzyloxy)-3-indolyl]propanoate. For example, ethyl 3-(5-chloro-2-phenyl-1H-indol-3-yl)-3-phenylpropanoate crystallizes in the monoclinic space group P2₁/c with layered molecular arrangements stabilized by N–H···O hydrogen bonds and π–π stacking . Similarly, indole-3-carbinol forms layered structures via N–H···π and π–π interactions .
For this compound:
- The benzyloxy group likely adopts a gauche conformation relative to the indole plane to minimize steric clashes, as observed in 5-methoxyindole derivatives .
- The propanoate side chain may exhibit rotational flexibility, with the ester oxygen participating in weak C–H···O interactions with adjacent molecules.
- Predominant intermolecular forces include N–H···O hydrogen bonds (indole NH to ester carbonyl) and edge-to-face π–π interactions between indole rings, contributing to a herringbone packing motif .
A hypothetical unit cell (based on analogous structures) would feature:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.5–14.2 |
| b (Å) | 6.8–7.5 |
| c (Å) | 15.3–16.1 |
| β (°) | 95–105 |
Comparative Structural Analysis with Related Indole Propanoate Derivatives
This compound belongs to a family of indole-3-propanoate esters with varying substituents. The table below contrasts its features with those of structurally related compounds:
Key observations :
- Substituent effects on solubility : The benzyloxy group in this compound enhances lipophilicity compared to the polar 3-carboxylate in 3-(1H-indol-3-yl)propanoate .
- Steric influences : Bulky groups at position 2 (e.g., phenyl in ) distort the indole plane, whereas the 5-benzyloxy substituent in this compound primarily affects packing via van der Waals interactions.
- Conformational flexibility : The propanoate chain’s rotational freedom contrasts with rigidified structures like indole-3-carbinol, where hydrogen bonding locks the hydroxymethyl group into specific orientations .
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 3-(5-phenylmethoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO3/c1-22-19(21)10-7-15-12-20-18-9-8-16(11-17(15)18)23-13-14-5-3-2-4-6-14/h2-6,8-9,11-12,20H,7,10,13H2,1H3 |
InChI Key |
OWDLZQJHIBGPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Benzyloxy)indole Intermediate
- The 5-hydroxyindole is first protected by benzylation to form the 5-(benzyloxy)indole. This is commonly achieved by reacting 5-hydroxyindole with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- The benzyl group serves as a protecting group for the phenolic hydroxyl, allowing further functionalization without interference.
Introduction of the Propanoate Side Chain at the 3-Position
- The 3-position of the indole ring is typically functionalized via electrophilic substitution or through metalation followed by reaction with an appropriate electrophile.
- A common approach involves the use of methyl 3-bromopropanoate or methyl 3-chloropropanoate as an alkylating agent to introduce the propanoate side chain.
- Alternatively, the indole can be lithiated at the 3-position using a strong base such as n-butyllithium at low temperature, followed by reaction with methyl acrylate or other suitable electrophiles to install the propanoate moiety.
Esterification and Final Purification
- If the propanoic acid derivative is obtained first, it is converted to the methyl ester by standard esterification methods, such as Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid) or by methylation using diazomethane.
- The final compound is purified by chromatographic techniques such as silica gel column chromatography or recrystallization to achieve high purity (typically >98%).
Detailed Research Findings and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Benzylation of 5-hydroxyindole | 5-hydroxyindole, benzyl bromide, K2CO3, DMF, RT-60°C | Formation of 5-(benzyloxy)indole with high yield |
| 2 | Lithiation and alkylation | n-BuLi, THF, -78°C; then methyl 3-bromopropanoate | Selective 3-position substitution on indole |
| 3 | Esterification | Methanol, H2SO4 (cat.), reflux | Conversion of acid to methyl ester |
| 4 | Purification | Silica gel chromatography or recrystallization | Purity >98% confirmed by NMR and HPLC |
Alternative Synthetic Routes and Variations
- From 3-(5-Benzyloxy)-1H-indol-3-yl)propanoic acid: The acid precursor can be directly esterified to the methyl ester using acidic methanol or methylation agents. This approach is supported by commercial availability of the acid intermediate (CAS No. 7394-76-5) and its conversion to the methyl ester.
- Use of Mitsunobu Reaction: For selective introduction of the benzyloxy group, Mitsunobu conditions can be employed to couple the phenolic hydroxyl with benzyl alcohol derivatives, enhancing regioselectivity and yield.
- Hydrogenation and Protection Strategies: In some synthetic schemes, the cyano group is reduced to an aminomethyl group and protected by acylation to avoid side reactions during subsequent steps. Although this is more relevant to related indole derivatives, it informs the choice of protecting groups and reaction conditions.
Analytical and Computational Data Supporting Preparation
- Molecular formula: C18H17NO3
- Molecular weight: 295.33 g/mol
- LogP: 3.76 (indicating moderate lipophilicity)
- Rotatable bonds: 6 (affecting conformational flexibility)
- Purity of synthesized compounds typically >98% as confirmed by chromatographic and spectroscopic methods.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Benzylation of 5-hydroxyindole | Benzyl bromide, K2CO3, DMF, RT-60°C | High regioselectivity, good yield | Requires careful control of base |
| Lithiation and alkylation | n-BuLi, THF, -78°C; methyl 3-bromopropanoate | Selective 3-position functionalization | Sensitive to moisture, low temp needed |
| Esterification | Methanol, H2SO4, reflux | Straightforward, high yield | Acid-sensitive groups may require protection |
| Mitsunobu reaction | DIAD, PPh3, benzyl alcohol derivatives | Mild conditions, high selectivity | Requires careful handling of reagents |
| Hydrogenation and protection | Raney Ni, acylating agents, H2 | Protects amine groups, avoids side reactions | Multi-step, catalyst sensitive |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate has been investigated for its potential therapeutic properties, particularly as:
- Anticancer Agent : The compound exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through modulation of signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from excitotoxicity, making it a candidate for neurodegenerative diseases such as Alzheimer's disease .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex indole derivatives, which are valuable in drug discovery and development .
- Reagent in Organic Reactions : this compound is employed in various organic reactions due to its reactivity at the indole and benzyloxy sites .
Biological Research
The compound is studied for its interactions with biological targets:
- Enzyme Inhibition : It has demonstrated significant inhibition of cholinesterase enzymes, which are crucial in neurotransmitter regulation. This property suggests potential applications in enhancing cholinergic signaling .
- Modulation of Receptor Activity : The indole structure allows it to interact with various receptors, potentially influencing pathways related to inflammation and neuroprotection .
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines revealed that the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent against cancer .
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration, derivatives of this compound were shown to reduce neuronal death caused by excitotoxic agents. The study indicated that these compounds could modulate glutamate release and protect against oxidative stress, suggesting their utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The compound may act by modulating signaling pathways, inhibiting enzymes, or binding to specific receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in substituents, ester groups, and heterocyclic frameworks:
Table 1: Key Structural Differences and Similarities
Key Observations :
Benzyloxy vs. Methoxy Groups: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to methoxy-substituted analogs like 3-(4-Methoxy-3-indolyl)propanoic Acid. This may enhance blood-brain barrier penetration . Methoxy groups, however, improve solubility due to reduced hydrophobicity .
Indole vs.
Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances stability and bioavailability compared to carboxylic acid derivatives (e.g., 3-(4-Methoxy-3-indolyl)propanoic Acid), which may ionize at physiological pH .
Chiral Centers and Amino Substituents: Compounds like (S)-Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate introduce chirality and amino groups, enabling interactions with enzymes or receptors (e.g., neurotransmitter targets) .
Biological Activity
Methyl 3-[5-(benzyloxy)-3-indolyl]propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an indole ring substituted at the 5-position with a benzyloxy group. This structural feature is crucial for its biological activity, particularly in relation to enzyme inhibition and receptor modulation.
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. The benzyloxy group enhances selectivity and potency as an inhibitor, which may have implications for treating neurodegenerative disorders .
- Receptor Interaction : The compound can interact with specific receptors, modulating their activity and influencing cellular responses. This has been explored in the context of neurotransmitter systems, where it may affect dopamine uptake .
Biological Activities and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Due to its MAO-B inhibitory properties, this compound may offer neuroprotective benefits, particularly in conditions like Parkinson's disease where MAO-B activity contributes to neurodegeneration .
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures may possess anticancer properties, potentially through the modulation of apoptotic pathways or inhibition of cancer cell migration and invasion .
Case Studies and Research Findings
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
